molecular formula C6H5BrClNO B1527406 (6-Bromo-3-chloropyridin-2-yl)methanol CAS No. 1227563-68-9

(6-Bromo-3-chloropyridin-2-yl)methanol

Cat. No. B1527406
CAS RN: 1227563-68-9
M. Wt: 222.47 g/mol
InChI Key: COTYGQGVWALTBM-UHFFFAOYSA-N
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Description

“(6-Bromo-3-chloropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5BrClNO . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Molecular Structure Analysis

The molecular structure of “(6-Bromo-3-chloropyridin-2-yl)methanol” can be represented by the SMILES notation: OCC1=NC(Br)=CC=C1Cl . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents, and a methanol group attached to the pyridine ring.


Physical And Chemical Properties Analysis

“(6-Bromo-3-chloropyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 222.47 . It is slightly soluble in water .

Scientific Research Applications

Synthesis of Chlorantraniliprole

Chlorantraniliprole: is a prominent insecticide used in agriculture. The compound “(6-Bromo-3-chloropyridin-2-yl)methanol” serves as a key intermediate in the synthesis of chlorantraniliprole . This process involves a novel, efficient, and one-pot method that is both environmentally friendly and cost-effective, reducing the production cost and minimizing by-products.

Agricultural Pesticides

The broader field of agricultural pesticides benefits from this compound as it is involved in the creation of chemicals that act on insect ryanodine receptors . These receptors are crucial targets for controlling pest populations in crops, thus contributing to enhanced agricultural productivity.

Organic Synthesis Building Blocks

As a building block in organic synthesis, “(6-Bromo-3-chloropyridin-2-yl)methanol” is used to create various organic compounds. It is listed in chemical catalogs such as Sigma-Aldrich, indicating its utility in diverse synthetic pathways .

Medicinal Chemistry Research

In medicinal chemistry, this compound can be utilized for the synthesis of potential pharmaceuticals. Its presence in databases like Sigma-Aldrich suggests its relevance in the discovery and development of new drugs .

Synthesis of Nucleosides

The compound has been used in the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides . These nucleosides are explored for their potential biological activities, although they did not show significant antiviral or cytostatic effects in one study .

Chemical Research and Development

In R&D sectors, “(6-Bromo-3-chloropyridin-2-yl)methanol” is valuable for developing novel synthetic routes and methodologies. Its role in the synthesis of complex molecules can lead to advancements in chemical manufacturing processes .

Safety And Hazards

“(6-Bromo-3-chloropyridin-2-yl)methanol” is classified as a skin irritant, eye irritant, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(6-bromo-3-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTYGQGVWALTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718631
Record name (6-Bromo-3-chloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-3-chloropyridin-2-yl)methanol

CAS RN

1227563-68-9
Record name (6-Bromo-3-chloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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